Cas no 31218-79-8 (4-Ethylphenylmethylsulfone)

4-Ethylphenylmethylsulfone 化学的及び物理的性質
名前と識別子
-
- 4-Ethylphenylmethylsulfone
- 1-ethyl-4-methylsulfonylbenzene
- FS-1599
- 31218-79-8
- DTXSID801300839
- AKOS006278644
- 1-ethyl-4-methanesulfonylbenzene
- 1-Ethyl-4-(methylsulfonyl)benzene
- p-ethylphenyl methyl sulfone
- CS-0296670
- Z1198163251
- SCHEMBL172035
-
- MDL: MFCD03789186
- インチ: InChI=1S/C9H12O2S/c1-3-8-4-6-9(7-5-8)12(2,10)11/h4-7H,3H2,1-2H3
- InChIKey: FUXCCEDMMZBTRW-UHFFFAOYSA-N
- SMILES: CCC1=CC=C(C=C1)S(=O)(=O)C
計算された属性
- 精确分子量: 184.05580079Da
- 同位素质量: 184.05580079Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 217
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2
- トポロジー分子極性表面積: 42.5Ų
4-Ethylphenylmethylsulfone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1239094-1g |
4-Ethylphenylmethylsulfone |
31218-79-8 | 98% | 1g |
$325 | 2024-06-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367340-1g |
1-Ethyl-4-(methylsulfonyl)benzene |
31218-79-8 | 98% | 1g |
¥5359.00 | 2024-08-02 | |
Fluorochem | 019373-5g |
4-Ethylphenylmethylsulfone |
31218-79-8 | 98% | 5g |
£521.00 | 2022-02-28 | |
A2B Chem LLC | AX99317-250mg |
4-Ethylphenylmethylsulfone |
31218-79-8 | 98% | 250mg |
$70.00 | 2024-04-20 | |
A2B Chem LLC | AX99317-1g |
4-Ethylphenylmethylsulfone |
31218-79-8 | 98% | 1g |
$150.00 | 2024-04-20 | |
1PlusChem | 1P01FFXX-250mg |
4-Ethylphenylmethylsulfone |
31218-79-8 | 98% | 250mg |
$99.00 | 2024-05-06 | |
eNovation Chemicals LLC | Y1239094-1g |
4-Ethylphenylmethylsulfone |
31218-79-8 | 98% | 1g |
$340 | 2025-02-21 | |
eNovation Chemicals LLC | Y1239094-1g |
4-Ethylphenylmethylsulfone |
31218-79-8 | 98% | 1g |
$340 | 2025-02-25 | |
Fluorochem | 019373-1g |
4-Ethylphenylmethylsulfone |
31218-79-8 | 98% | 1g |
£174.00 | 2022-02-28 | |
eNovation Chemicals LLC | Y1239094-5g |
4-Ethylphenylmethylsulfone |
31218-79-8 | 98% | 5g |
$960 | 2024-06-05 |
4-Ethylphenylmethylsulfone 関連文献
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
4-Ethylphenylmethylsulfoneに関する追加情報
4-Ethylphenylmethylsulfone: A Comprehensive Overview
4-Ethylphenylmethylsulfone, also known by its CAS number 31218-79-8, is a compound of significant interest in the field of organic chemistry. This sulfone derivative has been extensively studied for its unique chemical properties and potential applications in various industries. The compound is characterized by its aromatic ring substituted with an ethyl group and a methylsulfonyl group, which contributes to its distinct reactivity and stability.
The structure of 4-Ethylphenylmethylsulfone consists of a benzene ring with an ethyl substituent at the para position and a methylsulfonyl group attached to the methyl group. This arrangement imparts the compound with a high degree of symmetry and electronic stability. The sulfone functional group is known for its strong electron-withdrawing properties, which can influence the reactivity of the molecule in various chemical reactions.
Recent studies have highlighted the potential of 4-Ethylphenylmethylsulfone as an intermediate in the synthesis of advanced materials. For instance, researchers have explored its use in the development of novel polymers with enhanced thermal stability and mechanical properties. The compound's ability to undergo nucleophilic substitution reactions makes it a valuable building block in organic synthesis.
In terms of synthesis, 4-Ethylphenylmethylsulfone can be prepared through various methods, including oxidation of the corresponding sulfide or direct sulfonation of the aromatic ring. One common approach involves treating 4-ethylphenol with methanesulfonyl chloride in the presence of a base, followed by isolation and purification of the product. This method ensures high yields and purity, making it suitable for large-scale production.
The applications of 4-Ethylphenylmethylsulfone extend beyond material science. It has been investigated for its potential in pharmaceutical chemistry, where sulfones are often used as bioisosteres to modify drug molecules. The compound's ability to modulate pharmacokinetic properties such as solubility and bioavailability has made it a subject of interest in drug design studies.
From an environmental perspective, understanding the degradation pathways of 4-Ethylphenylmethylsulfone is crucial for assessing its impact on ecosystems. Recent research has focused on biodegradation studies under various conditions, revealing that the compound exhibits moderate biodegradability under aerobic conditions. This information is essential for ensuring safe handling and disposal practices in industrial settings.
In conclusion, 4-Ethylphenylmethylsulfone, with its unique chemical structure and versatile reactivity, continues to be a focal point in both academic and industrial research. Its potential applications span across multiple disciplines, from materials science to pharmaceutical chemistry, making it a compound of enduring interest to chemists worldwide.
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